Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel compound 1-[(3-Aminophenyl)methyl]piperidin-4-ol. The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals, making the precise characterization of its derivatives a critical aspect of drug discovery and development.[1] This document eschews a rigid, templated approach, instead presenting a logical, evidence-based narrative that mirrors the scientific process. We will delve into the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), to unequivocally determine the molecular structure. The causality behind experimental choices, the interpretation of complex data, and the corroboration of evidence from multiple analytical platforms are emphasized to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practices of molecular structure determination.
Introduction: The Significance of 1-[(3-Aminophenyl)methyl]piperidin-4-ol
The compound 1-[(3-Aminophenyl)methyl]piperidin-4-ol, with the molecular formula C₁₂H₁₈N₂O, integrates several key pharmacophoric features: a substituted aromatic amine, a flexible benzyl linker, and a piperidinol core.[2][3] The piperidine ring, in particular, is a privileged structure in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate physicochemical properties such as lipophilicity and basicity.[4] The aminophenyl group offers a versatile handle for further chemical modification, while the hydroxyl group on the piperidine ring can participate in crucial hydrogen bonding interactions with biological targets.
Given its potential as a building block in the synthesis of novel therapeutic agents, a rigorous and unambiguous confirmation of its structure is paramount. This guide will systematically build the case for the proposed structure by integrating data from orthogonal analytical techniques.
Analytical Strategy: A Multi-faceted Approach
The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a unique set of constraints, and only when all pieces are assembled does a clear and consistent picture emerge. Our strategy relies on the synergistic use of Mass Spectrometry to determine the molecular weight and fragmentation patterns, Infrared Spectroscopy to identify key functional groups, and a suite of one- and two-dimensional NMR experiments to map the precise connectivity of atoms.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry serves as the initial and foundational step in structure elucidation by providing the molecular weight of the analyte and offering insights into its substructures through fragmentation analysis.[5]
High-Resolution Mass Spectrometry (HRMS)
Protocol:
A sample of 1-[(3-Aminophenyl)methyl]piperidin-4-ol is dissolved in a suitable solvent, such as methanol, and introduced into a high-resolution mass spectrometer, typically a Quadrupole Time-of-Flight (Q-TOF) instrument, via electrospray ionization (ESI) in positive ion mode.[6]
Expected Results & Interpretation:
The molecular formula of 1-[(3-Aminophenyl)methyl]piperidin-4-ol is C₁₂H₁₈N₂O. The expected monoisotopic mass is 206.1419 g/mol .[3] In positive mode ESI, the compound is expected to be detected as the protonated molecule, [M+H]⁺, with a measured m/z of approximately 207.1492. HRMS allows for the determination of the elemental composition with high accuracy, confirming the molecular formula and ruling out other possibilities with the same nominal mass.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 207.1492 |
| [M+Na]⁺ | 229.1311 |
| [M+K]⁺ | 245.1051 |
Table 1: Predicted m/z values for common adducts of 1-[(3-Aminophenyl)methyl]piperidin-4-ol in positive ion mode ESI-MS.[3]
Tandem Mass Spectrometry (MS/MS)
Protocol:
The [M+H]⁺ ion (m/z 207.1) is isolated in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.
Rationale & Expected Fragmentation:
The fragmentation pattern of piperidine derivatives is heavily influenced by the substituents on the ring.[6] Common fragmentation pathways include α-cleavage adjacent to the nitrogen atom and cleavages within the piperidine ring itself.[6][7] For 1-[(3-Aminophenyl)methyl]piperidin-4-ol, key expected fragmentations include:
-
Loss of water (-18 Da): Dehydration of the alcohol group is a common fragmentation pathway for piperidinols, leading to a fragment ion at m/z 189.1.
-
Cleavage of the benzylic C-N bond: This would result in the formation of the aminobenzyl cation (C₇H₈N⁺) at m/z 106.1 and the piperidin-4-ol radical cation.
-
Formation of an iminium ion: α-cleavage with loss of the aminophenyl radical would generate a stable iminium ion.
The fragmentation pattern provides crucial evidence for the connectivity of the different structural motifs within the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Protocol:
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and the spectrum is recorded.
Expected Absorptions & Interpretation:
The IR spectrum of 1-[(3-Aminophenyl)methyl]piperidin-4-ol is expected to exhibit several characteristic absorption bands:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.[8]
-
N-H Stretch: Primary aromatic amines typically show two distinct, sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9][10]
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2800-3000 cm⁻¹ range are due to the C-H bonds of the piperidine ring and the benzylic methylene group.[11]
-
N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[10]
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the benzene ring.
-
C-N Stretch: The stretching vibration of the C-N bond in the aliphatic amine (piperidine) and the aromatic amine will appear in the 1020-1335 cm⁻¹ region.[10]
-
C-O Stretch: A distinct band in the 1000-1260 cm⁻¹ range is expected for the C-O single bond of the secondary alcohol.
The presence of these specific bands provides strong, corroborative evidence for the key functional groups: a primary amine, a secondary alcohol, and both aromatic and aliphatic C-H bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3200-3600 | Broad |
| N-H (Primary Amine) | 3300-3500 | Two sharp peaks |
| C-H (Aromatic) | >3000 | Sharp, medium |
| C-H (Aliphatic) | 2800-3000 | Strong, sharp |
| N-H Bend | 1580-1650 | Medium |
| C=C (Aromatic) | 1450-1600 | Medium to weak |
| C-O (Alcohol) | 1000-1260 | Strong |
| C-N (Amine) | 1020-1335 | Medium to weak |
Table 2: Expected characteristic IR absorption bands for 1-[(3-Aminophenyl)methyl]piperidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete picture of the carbon and proton framework can be constructed.[12]
¹H NMR Spectroscopy
Protocol:
The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
Rationale & Predicted Spectrum:
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Aromatic Protons (4H): The protons on the 3-aminophenyl ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the meta-substitution pattern, a complex multiplet structure is expected.
-
Amine Protons (2H): The protons of the primary amine (-NH₂) will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. Adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of this signal, which is a definitive test for exchangeable protons like those on amines and alcohols.[13]
-
Hydroxyl Proton (1H): The -OH proton will also be a broad, exchangeable singlet.
-
Benzylic Protons (2H): The two protons of the methylene bridge (-CH₂-) between the aromatic ring and the piperidine nitrogen will appear as a sharp singlet, likely in the δ 3.5-4.5 ppm region.
-
Piperidine Protons (9H): The nine protons on the piperidine ring will exhibit complex multiplets due to their different chemical environments and spin-spin coupling.[1] The proton on the carbon bearing the hydroxyl group (H-4) will be shifted downfield compared to the other piperidine protons. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will also be deshielded.
¹³C NMR Spectroscopy
Protocol:
The ¹³C NMR spectrum is acquired on the same sample prepared for ¹H NMR.
Rationale & Predicted Spectrum:
The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the amino group will be significantly shielded.
-
Benzylic Carbon (1C): The methylene carbon will appear around δ 60-70 ppm.
-
Piperidine Carbons (5C):
-
C-4: The carbon bearing the hydroxyl group will be in the δ 60-75 ppm range.
-
C-2 and C-6: The carbons adjacent to the nitrogen will be deshielded and appear around δ 50-60 ppm.
-
C-3 and C-5: The remaining two carbons will be more shielded, appearing further upfield.
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a list of the structural components, 2D NMR experiments reveal how they are connected.[12][14]
COSY (Correlation Spectroscopy):
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the spin systems within the piperidine ring and confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different structural fragments. For example, an HMBC correlation between the benzylic protons and the aromatic carbons, as well as the C-2/C-6 carbons of the piperidine ring, would definitively prove the attachment of the benzyl group to the piperidine nitrogen.
Integrated Structural Elucidation Workflow
The process of structure elucidation is iterative and synergistic. The data from each technique is used to build upon and confirm the hypotheses generated from the others.
Caption: Workflow for the integrated spectroscopic analysis of 1-[(3-Aminophenyl)methyl]piperidin-4-ol.
By following this workflow, the molecular formula from HRMS is complemented by the functional group information from FT-IR. 1D NMR then provides the initial map of the proton and carbon frameworks, which are then definitively connected using 2D NMR techniques to arrive at the final, unambiguous structure.
Conclusion
The structural elucidation of 1-[(3-Aminophenyl)methyl]piperidin-4-ol is a clear demonstration of the power of modern analytical chemistry. Through the logical and systematic application of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, its molecular architecture can be determined with a high degree of confidence. This guide has outlined not just the "what" and "how" of these techniques, but also the "why," emphasizing the rationale behind the experimental strategy. The confirmed structure of this compound can now serve as a reliable foundation for its further exploration in medicinal chemistry and drug development programs.
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